

# Spectroscopic Characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 6-bromo-1H-benzoimidazole-4-carboxylic Acid

**Cat. No.:** B1270903

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This technical guide provides a comprehensive overview of the expected spectral data for **6-bromo-1H-benzoimidazole-4-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectral characteristics based on analogous structures and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-bromo-1H-benzoimidazole-4-carboxylic acid**.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~13.0 - 14.0	broad singlet	1H	Carboxylic acid OH	Chemical shift is concentration and solvent dependent; signal disappears upon D <sub>2</sub> O exchange.
~12.5 - 13.5	broad singlet	1H	Imidazole N-H	In aprotic polar solvents like DMSO-d <sub>6</sub> , this proton is often broad and downfield. <a href="#">[1]</a>
~8.3 - 8.5	singlet	1H	H2 (imidazole ring)	Expected to be a singlet due to the absence of adjacent protons.
~8.0 - 8.2	doublet	1H	H5 or H7 (benzene ring)	Aromatic proton adjacent to the bromine or carboxylic acid group.
~7.8 - 8.0	doublet	1H	H7 or H5 (benzene ring)	Aromatic proton adjacent to the carboxylic acid or bromine group.

Predicted in DMSO-d<sub>6</sub>

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~165 - 175	C=O (carboxylic acid)	The carbonyl carbon is significantly deshielded. <a href="#">[2]</a>
~140 - 150	C2 (imidazole ring)	Carbon between the two nitrogen atoms.
~135 - 145	C7a (bridgehead)	Fused benzene ring carbon adjacent to imidazole nitrogen.
~130 - 140	C3a (bridgehead)	Fused benzene ring carbon adjacent to imidazole nitrogen.
~125 - 135	C5 (benzene ring)	Aromatic CH carbon.
~120 - 130	C7 (benzene ring)	Aromatic CH carbon.
~115 - 125	C6 (C-Br)	Carbon bearing the bromine atom.
~110 - 120	C4 (C-COOH)	Carbon bearing the carboxylic acid group.

Predicted in DMSO-d<sub>6</sub>

### Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Very broad absorption due to hydrogen bonding.[3]
~3100	N-H (Imidazole)	Stretching vibration.
~3050	C-H (Aromatic)	Stretching vibration.
1710 - 1680	C=O (Carboxylic Acid)	Strong carbonyl stretch, frequency lowered by conjugation.[3]
1620 - 1580	C=C / C=N (Aromatic/Imidazole)	Ring stretching vibrations.
1320 - 1210	C-O (Carboxylic Acid)	Stretching vibration.[3]
Below 900	C-H (Aromatic)	Out-of-plane bending.
~700	C-Br	Stretching vibration.

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Ion	Notes
240/242	[M] <sup>+</sup>	Molecular ion peak. The presence of a bromine atom results in an M+2 peak of nearly equal intensity due to the natural abundance of <sup>79</sup> Br and <sup>81</sup> Br isotopes.
223/225	[M-OH] <sup>+</sup>	Loss of the hydroxyl radical from the carboxylic acid group.
195/197	[M-COOH] <sup>+</sup>	Loss of the carboxyl group.
116	[M-Br-COOH] <sup>+</sup>	Loss of both the bromine atom and the carboxyl group.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl fragment, though less likely with the fused ring system.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **6-bromo-1H-benzoimidazole-4-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

- **6-bromo-1H-benzoimidazole-4-carboxylic acid** (5-10 mg)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- 5 mm NMR tube
- Pipette

- Vortex mixer

Procedure:

- Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.
- Add approximately 0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Gently vortex the mixture until the sample is fully dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures. A spectral width of -2 to 16 ppm for <sup>1</sup>H NMR and 0 to 200 ppm for <sup>13</sup>C NMR is recommended.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **6-bromo-1H-benzimidazole-4-carboxylic acid** (1-2 mg)
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder into an agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

- Transfer a portion of the powder into the pellet press die.
- Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

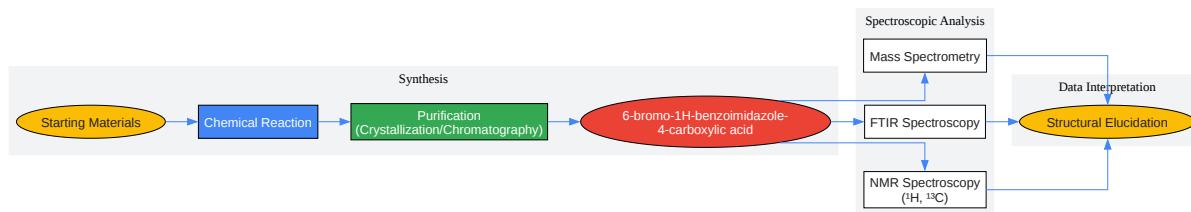
- **6-bromo-1H-benzimidazole-4-carboxylic acid (~1 mg)**
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Sample vial
- Micropipette

Procedure (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent.
- Transfer the solution to a sample vial compatible with the mass spectrometer's autosampler.
- Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.
- Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

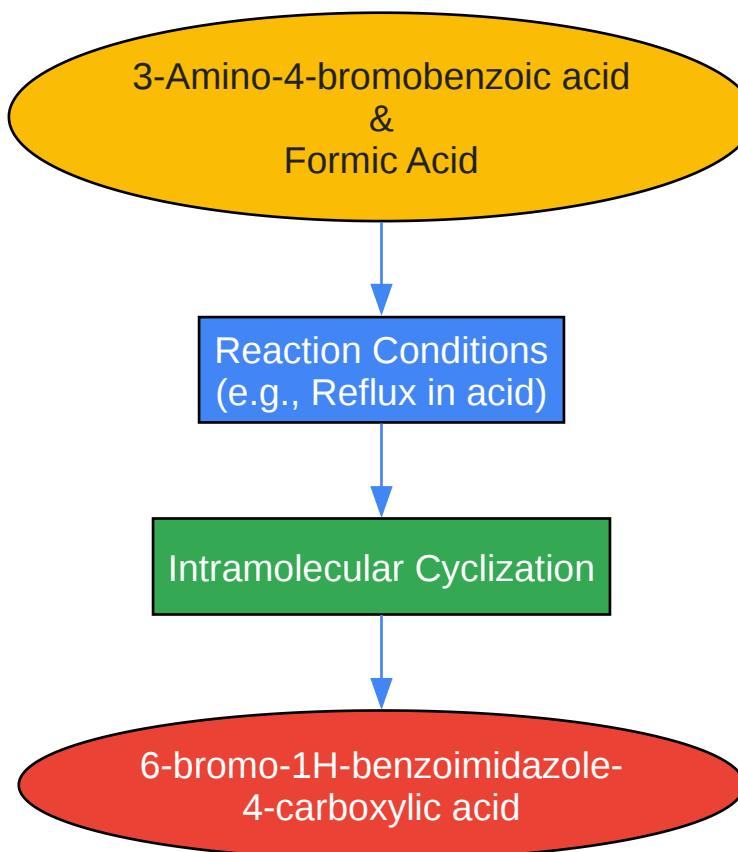
## Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflow for the characterization of **6-bromo-1H-benzoimidazole-4-carboxylic acid** and a plausible synthetic pathway.



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Caption: Analytical workflow for the synthesis and characterization.



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Caption: Plausible synthetic pathway for the target compound.

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## References

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